2-Desamino-2-hydroxy trimethoprim

Description

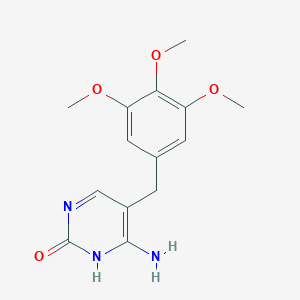

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-91-1 | |

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Established Synthetic Routes to Hydroxy Trimethoprim Analogs

The synthesis of trimethoprim (B1683648) and its analogs, including hydroxylated forms, has been a subject of extensive research. Traditionally, many synthetic routes for trimethoprim itself begin with 3,4,5-trimethoxybenzaldehyde (B134019). chemicalbook.com One common strategy involves the condensation of this aldehyde with a suitable pyrimidine (B1678525) precursor. For instance, a multi-step process can be employed where 3,4,5-trimethoxybenzaldehyde is reacted with 3-ethoxy- or 3-anilinopropionitrile, followed by a reaction with guanidine (B92328) to form the pyrimidine ring of trimethoprim. chemicalbook.com

Another established pathway involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate. chemicalbook.comgoogle.com The resulting product undergoes reduction of the double bond, and subsequent reaction with guanidine yields the core structure of trimethoprim. chemicalbook.com A variation of this approach utilizes malonic acid dinitrile in the initial condensation step. chemicalbook.com

Specifically for hydroxy trimethoprim analogs, a key intermediate is 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. chemicalbook.com This intermediate is formed through the heterocyclization of a semialdehyde derivative with guanidine. chemicalbook.com The hydroxyl group can then be chemically modified, for instance, by replacement with a chlorine atom using phosphorous oxychloride, which can subsequently be displaced by an amino group to yield trimethoprim. chemicalbook.com This highlights a versatile route where the hydroxyl functionality serves as a handle for further chemical transformations.

It is important to note that 2-Desamino-2-hydroxy trimethoprim, also known as Trimethoprim Related Compound A, can be formed as an impurity during the synthesis of trimethoprim. ontosight.ai Its formation is dependent on specific reaction conditions and the purity of the starting materials. ontosight.ai

Novel Methodologies for 2 Desamino 2 Hydroxy Trimethoprim Synthesis

While often considered an impurity, the targeted synthesis of 2-Desamino-2-hydroxy trimethoprim (B1683648) is of interest for its role as a reference standard in pharmaceutical quality control. ontosight.ai Detailed, specific novel synthetic routes focusing exclusively on this compound are not extensively documented in publicly available literature, as the primary focus has been on the synthesis of the parent drug, trimethoprim.

However, based on the established synthesis of trimethoprim analogs, a plausible novel approach could involve the direct synthesis of the 2-hydroxypyrimidine (B189755) ring system with the 3,4,5-trimethoxybenzyl moiety at the 5-position, while intentionally omitting the 2-amino group. This could potentially be achieved by using a different cyclization precursor in place of guanidine (B92328), one that would lead to the formation of a 2-hydroxy-pyrimidine instead of a 2-aminopyrimidine.

Another potential strategy could involve the chemical modification of a pre-existing trimethoprim-related structure. For instance, a starting material with a different substituent at the 2-position of the pyrimidine (B1678525) ring could be chemically converted to a hydroxyl group.

Derivatization Approaches and Structural Modifications for Modulating Biological Activity

Dihydrofolate Reductase (DHFR) Inhibition by 2-Desamino-2-hydroxy Trimethoprim

Trimethoprim and its analogues are known for their inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of tetrahydrofolic acid (THF). THF and its derivatives are vital cofactors for the synthesis of nucleic acids and some amino acids. nih.govwikipedia.org The inhibition of DHFR disrupts these critical biosynthetic pathways, leading to a bacteriostatic effect. drugbank.com The parent compound, trimethoprim, is a competitive inhibitor of DHFR. nih.govdrugbank.com

The molecular structure of this compound, which features a hydroxyl group in place of the 2-amino group on the pyrimidine ring, is expected to significantly alter its interaction with DHFR compared to the parent compound, trimethoprim. The 2,4-diaminopyrimidine moiety of trimethoprim is a cornerstone of its high-affinity binding to the active site of bacterial DHFR. nih.gov Specifically, the 2-amino group is crucial for forming key hydrogen bonds with the enzyme.

A hallmark of effective antibacterial antifolates like trimethoprim is their selective and potent inhibition of bacterial DHFR over its mammalian counterpart. drugbank.com This selectivity is attributed to structural differences in the active sites of the respective enzymes. For instance, trimethoprim exhibits significantly higher binding affinity for E. coli DHFR than for human DHFR. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of trimethoprim against various DHFR enzymes, highlighting its selectivity. The projected impact on the binding of this compound is also included for a theoretical comparison.

| Compound | Target Enzyme | IC50 (µM) | Projected Impact of 2-Desamino-2-hydroxy Substitution |

| Trimethoprim | C. parvum DHFR (Cp-I) | 4.0 nih.gov | Significant decrease in binding affinity |

| Trimethoprim | C. parvum DHFR (Cp-II) | 3.8 nih.gov | Significant decrease in binding affinity |

| Trimethoprim | Human DHFR | 890 nih.gov | Significant decrease in binding affinity |

The inhibition of DHFR by antifolates leads to a depletion of the tetrahydrofolate pool. Tetrahydrofolate is a critical one-carbon carrier required for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. wikipedia.org By blocking the reduction of dihydrofolate to tetrahydrofolate, trimethoprim effectively halts the production of these nucleic acid precursors, thereby inhibiting bacterial replication. drugbank.com

Given the likely reduced affinity of this compound for DHFR, its ability to disrupt folate metabolism and downstream nucleic acid synthesis would be significantly attenuated compared to trimethoprim. The degree of disruption is directly proportional to the extent of enzyme inhibition. Therefore, a substantial decrease in DHFR binding would translate to a much weaker, or possibly negligible, impact on the folate pathway.

Investigation of Potential Off-Target Interactions and Pleiotropic Mechanisms

While DHFR is the primary target of trimethoprim, the possibility of off-target interactions and pleiotropic mechanisms for its analogues is an area of ongoing research. For trimethoprim itself, some studies have explored its metabolism by cytochrome P450 (CYP) enzymes, which can lead to various metabolites. nih.govnih.gov These metabolic processes could potentially generate derivatives with different biological activities or off-target effects. For instance, the biotransformation of trimethoprim can involve N-oxidation and O-demethylation. nih.gov

For this compound, its potential off-target interactions are largely speculative due to a lack of specific studies. However, the structural alteration could theoretically lead to interactions with other enzymes that would not be observed with trimethoprim. It is also important to consider that metabolites of trimethoprim, such as Cα-OH-TMP (a benzylic alcohol), are formed in vivo. nih.govnih.gov While structurally distinct from this compound, the existence of hydroxylated metabolites of the parent compound suggests that such functional groups can be present on the trimethoprim scaffold. The biological activity of these metabolites is generally considered to be less than that of the parent drug. drugbank.com

Enzymatic Assay Methodologies and Kinetic Characterization of DHFR Inhibition

The characterization of DHFR inhibition by compounds like trimethoprim and its analogues is typically performed using enzymatic assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate. nih.gov

To determine the inhibitory potency of a compound, these assays are conducted at various concentrations of the inhibitor to calculate the IC50 value, which is the concentration required to reduce enzyme activity by 50%. nih.gov Further kinetic characterization can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies often involve measuring reaction rates at different substrate and inhibitor concentrations and fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation. nih.gov

For a comprehensive analysis of a novel analogue like this compound, the following experimental approaches would be necessary:

Expression and Purification of DHFR: Recombinant expression of DHFR from both bacterial (e.g., E. coli) and mammalian sources is a standard prerequisite for in vitro assays. asm.org

Spectrophotometric Inhibition Assays: To determine the IC50 values against different DHFR enzymes.

Kinetic Studies: To elucidate the mechanism of inhibition and determine the Ki value.

Structural Biology Techniques: X-ray crystallography or NMR spectroscopy could be employed to visualize the binding mode of the inhibitor within the DHFR active site, providing a molecular basis for the observed inhibitory activity (or lack thereof). nih.gov

The following table outlines the key parameters obtained from such enzymatic assays.

| Parameter | Description |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. |

| Ki | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |

Elucidation of Key Pharmacophores and Structural Determinants for DHFR Inhibitory Activity

The cornerstone of DHFR inhibitory activity for trimethoprim and its analogs is the 2,4-diaminopyrimidine scaffold. nih.gov This heterocyclic ring system is the essential pharmacophore that mimics the binding of the natural substrate, dihydrofolic acid (DHF). nih.gov The 2- and 4-amino groups are crucial for establishing a network of hydrogen bonds within the active site of the DHFR enzyme.

Specifically, the 2-amino group of the pyrimidine ring is a key player in the molecular recognition process. It typically forms a critical hydrogen bond with a conserved aspartate residue in the active site of bacterial DHFR. elifesciences.org This interaction acts as an anchor, correctly positioning the inhibitor for optimal binding. The 4-amino group also contributes to the binding affinity through additional hydrogen bonding interactions with the enzyme.

Impact of Desamination and Hydroxylation on Molecular Recognition and Biological Potency

The defining features of this compound are the absence of the 2-amino group (desamination) and the presence of a hydroxyl group at the same position. These modifications have a profound and likely detrimental impact on its ability to inhibit DHFR.

The loss of the 2-amino group eliminates a critical hydrogen bond donor, thereby significantly weakening the compound's affinity for the DHFR active site. As this interaction is a primary anchor for the inhibitor, its absence would lead to a substantial decrease in biological potency.

The introduction of a 2-hydroxyl group does not adequately compensate for the loss of the amino group. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, its electronic and steric properties are distinct from the amino group. This alteration in the electronic distribution and hydrogen bonding capacity at a crucial position on the pyrimidine ring would disrupt the precise molecular recognition required for potent DHFR inhibition. It is well-established that even minor modifications to the 2,4-diaminopyrimidine core can lead to a dramatic loss of activity.

Computational Approaches in SAR Analysis: Molecular Docking and Dynamics Simulations

In the absence of direct experimental data for this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as invaluable tools to predict its binding behavior.

Molecular Docking: This technique would be employed to model the interaction of this compound within the DHFR active site. A typical workflow involves:

Obtaining the three-dimensional crystal structure of DHFR from a protein data bank.

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating a 3D model of this compound.

Using a docking algorithm to predict the most favorable binding pose of the ligand within the enzyme's active site.

Analyzing the predicted binding interactions, including hydrogen bonds and hydrophobic contacts, and calculating a docking score to estimate binding affinity.

For this compound, docking studies would likely predict a significantly lower binding affinity compared to trimethoprim, primarily due to the loss of the key hydrogen bond from the 2-amino group. The calculated binding energy would be expected to be considerably less favorable. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic picture of the inhibitor-enzyme complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. For the this compound-DHFR complex, MD simulations would likely reveal greater instability and higher root-mean-square deviation (RMSD) values for the ligand compared to trimethoprim, indicating a less stable and less favorable interaction. mdpi.com

Rational Design Strategies for Optimizing this compound Analogs

While this compound itself is predicted to be a poor DHFR inhibitor, the principles of rational design could theoretically be applied to optimize its structure. However, the most logical first step would be to reinstate the critical 2-amino group, effectively reverting to a trimethoprim-like scaffold.

Further optimization strategies for trimethoprim analogs, which could be conceptually applied, include:

Modification of the Benzyl Ring: Introducing different substituents on the trimethoxybenzyl ring can enhance hydrophobic interactions and improve selectivity for specific DHFR isoforms.

Alteration of the Linker: The methylene (B1212753) bridge connecting the pyrimidine and benzyl rings can be modified to alter the flexibility and orientation of the two key pharmacophoric elements.

Bioisosteric Replacement: Replacing the pyrimidine ring with other heterocyclic systems that can maintain the crucial hydrogen bonding interactions is another avenue for developing novel DHFR inhibitors.

Interactive Data Table: Predicted vs. Actual DHFR Inhibition

| Compound | 2-Amino Group | 2-Hydroxyl Group | Predicted DHFR Inhibition | Rationale |

|---|---|---|---|---|

| Trimethoprim | Present | Absent | High | Forms critical hydrogen bond with DHFR active site. |

| This compound | Absent | Present | Very Low | Lacks the critical 2-amino group for hydrogen bonding, leading to poor binding affinity. |

Metabolism and Biotransformation Pathways of 2 Desamino 2 Hydroxy Trimethoprim

Identification and Characterization of Metabolic Transformations and Byproducts

There is currently no scientific literature available that identifies or characterizes the metabolic transformations and byproducts of 2-Desamino-2-hydroxy trimethoprim (B1683648). Research has extensively focused on the metabolism of trimethoprim, identifying key metabolites such as 3'- and 4'-desmethyl-trimethoprim, 1- and 3-N-oxides, and α-hydroxy-trimethoprim. However, the specific metabolic fate of 2-Desamino-2-hydroxy trimethoprim has not been reported.

Role of Hepatic and Other Enzymatic Systems in Biotransformation

The enzymatic systems responsible for the biotransformation of this compound have not been identified in published studies. While the metabolism of trimethoprim is known to be primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, there is no information regarding which, if any, of these or other enzymatic systems are involved in the metabolism of its 2-desamino-2-hydroxy derivative.

In Vitro and In Vivo Approaches to Study Metabolic Fate

No in vitro or in vivo studies dedicated to elucidating the metabolic fate of this compound have been found in the scientific literature. Standard methodologies, such as incubation with human liver microsomes, hepatocytes, or administration to animal models, have been applied to study trimethoprim's metabolism, but these studies have not reported the formation or subsequent metabolism of this compound.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 2-Desamino-2-hydroxy trimethoprim (B1683648) from the active pharmaceutical ingredient (API) and other related substances. Pharmacopeial methods, such as those outlined in the European Pharmacopoeia, provide standardized HPLC procedures for the analysis of trimethoprim and its impurities.

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. While specific methods are often proprietary or detailed in regulatory filings, a general understanding can be gleaned from published pharmacopeial monographs. For instance, the European Pharmacopoeia describes a method for trimethoprim impurity profiling that is suitable for the detection of Impurity E. volza.com

A representative HPLC method for the analysis of trimethoprim and its impurities, including 2-Desamino-2-hydroxy trimethoprim, is detailed in the table below. The retention of this compound is typically characterized by its relative retention time (RRT) with respect to the main trimethoprim peak.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and buffer solution |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Relative Retention Time of this compound | ~0.9 (relative to trimethoprim) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, offer enhanced selectivity and sensitivity for the detection and quantification of this compound, especially at low levels. While specific LC-MS/MS methods for this impurity are not extensively detailed in publicly available literature, methods developed for trimethoprim and its metabolites can be adapted. nih.govpreprints.org These methods typically utilize a C18 or similar reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid to improve ionization. nih.govpreprints.org

For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode in tandem mass spectrometry. This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides high specificity. The development of a robust LC-MS/MS method would require the determination of the specific MRM transitions for this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, as well as for assessing its purity.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amino), C=O (in the pyrimidinone ring), C-N, and C-O (ether) functional groups. While a specific, publicly available, and fully interpreted spectrum for this compound is not readily found, reference standards are available from various suppliers who often provide characterization data, including IR spectra, upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the trimethoxybenzyl group, the methylene (B1212753) bridge protons, and the protons of the pyrimidine (B1678525) ring, as well as exchangeable protons from the amino and hydroxyl groups.

While detailed spectral assignments for this compound are not widely published, studies on the degradation of trimethoprim have noted that the resonance of the C-5 carbon in the ¹³C NMR spectrum is indicative of the substitution pattern on the pyrimidine ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The nominal mass of this compound (C₁₄H₁₇N₃O₄) is approximately 291.12 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing losses of fragments such as the methoxy (B1213986) groups or parts of the pyrimidine ring.

Electrochemical and Voltammetric Techniques for Detection and Analysis

Electrochemical methods, including voltammetry, offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. Trimethoprim itself is electrochemically active and has been the subject of numerous studies using various modified electrodes. researchgate.netelsevierpure.comnih.gov These studies often focus on the oxidation of the amino groups on the pyrimidine ring.

While specific studies on the direct electrochemical detection of this compound are not prominent in the literature, research on the electrochemical degradation of trimethoprim indicates the formation of various transformation products. nih.gov The analytical methods used in these degradation studies, often involving techniques like cyclic voltammetry or differential pulse voltammetry, could potentially be adapted for the selective detection of this compound in the presence of the parent drug. However, dedicated research would be required to develop and validate a specific electrochemical method for this impurity.

Development and Validation of Bioanalytical Methods for Research Applications

Bioanalytical methods are essential for studying the pharmacokinetics and metabolism of a compound in biological matrices such as plasma, urine, and tissues. For this compound, which is a metabolite of trimethoprim, the development of a validated bioanalytical method would be crucial for understanding its formation, distribution, and elimination in vivo.

The development and validation of such methods are guided by regulatory agencies like the U.S. Food and Drug Administration (FDA). eximpedia.app These guidelines outline the necessary parameters to be evaluated, including selectivity, accuracy, precision, recovery, matrix effects, and stability.

LC-MS/MS is the gold standard for bioanalytical applications due to its high sensitivity and specificity. A bioanalytical method for this compound would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation for plasma, or solid-phase extraction for urine).

Chromatographic Separation: Separation of the analyte from endogenous matrix components and other metabolites using HPLC or UHPLC.

Mass Spectrometric Detection: Quantification using a tandem mass spectrometer operating in MRM mode.

While studies detailing the bioanalysis of trimethoprim and its major metabolites exist, specific validated methods for this compound are not widely reported in the public domain. nih.goviscientific.org However, the methodologies employed for other trimethoprim metabolites, particularly other hydroxylated derivatives, would serve as a strong foundation for developing a method for this compound. iscientific.org

Mechanisms of Resistance and Strategies for Overcoming Resistance

Microbial Resistance Mechanisms to Trimethoprim (B1683648) and its Derivatives

Microbial resistance to trimethoprim is a multifaceted issue, predominantly driven by genetic modifications that either alter the drug's target, reduce its intracellular concentration, or bypass its inhibitory effect. nih.govresearchgate.net

The most common form of acquired resistance to trimethoprim stems from mutations in the gene encoding DHFR (dfr). researchgate.netmdpi.com These mutations lead to structural changes in the enzyme, reducing its binding affinity for trimethoprim while ideally maintaining its ability to bind the natural substrate, dihydrofolic acid (DHF). researchgate.net

Clinical isolates have revealed a variety of single-point mutations in the dfr gene that confer resistance. For instance, in Pneumocystis jirovecii, variants such as S31F, F36C, L65P, and A67V have demonstrated significantly higher resistance to trimethoprim, with Ki values for the inhibitor increasing by 4- to 100-fold compared to the wild-type enzyme. researchgate.netnih.gov Similarly, in Escherichia coli, mutations like P21L and W30R in DHFR have been shown to confer resistance, with structural analyses indicating that these mutations alter the substrate-binding pocket and other critical regions of the enzyme. nih.gov The acquisition of plasmid-mediated dfr genes that code for trimethoprim-insensitive DHFR is another major mechanism of resistance. nih.gov

Table 1: Examples of Trimethoprim-Resistant Dihydrofolate Reductase (DHFR) Variants

| Organism | DHFR Variant | Effect on Trimethoprim Inhibition | Reference |

| Pneumocystis jirovecii | S31F, F36C, L65P, A67V | 4- to 100-fold increase in Ki for trimethoprim | researchgate.netnih.gov |

| Escherichia coli | P21L, W30R | Reduced stability of DHFR-trimethoprim complex | nih.gov |

| Escherichia coli | Type XV DHFR | Over 3,000-fold more resistant to trimethoprim | nih.gov |

This table is interactive. You can sort and filter the data.

Another effective strategy for bacteria to overcome trimethoprim is the overproduction of the target enzyme, DHFR. nih.gov By significantly increasing the concentration of DHFR within the cell, the inhibitory effect of a given concentration of trimethoprim can be effectively diluted, allowing enough enzyme to remain active for folic acid synthesis. This overproduction is often the result of mutations in the promoter region of the folA gene (which encodes for chromosomal DHFR), leading to increased transcription. ontosight.ai In some cases, gene duplication events can also lead to elevated levels of DHFR. elsevierpure.com Studies in Haemophilus influenzae have shown that trimethoprim resistance can be a result of both the overproduction and structural alteration of DHFR. nih.gov

In addition to target modification and overproduction, bacteria can employ efflux pumps to actively transport trimethoprim out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. nih.gov Efflux pumps are membrane proteins that can recognize and expel a wide range of substrates, including various antibiotics.

In organisms like Stenotrophomonas maltophilia, the SmeDEF efflux pump has been shown to contribute to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.govcsic.esnih.govbiorxiv.org Overexpression of this pump leads to reduced susceptibility to the drug combination. nih.govnih.govekb.eg Similarly, in Aeromonas veronii, the AcrAB-TolC efflux pump system plays a role in trimethoprim resistance, with its expression being regulated by the Hfq protein. researchgate.net The deletion of genes encoding these efflux pumps often results in increased susceptibility of the bacteria to trimethoprim. nih.govnih.gov

Table 2: Efflux Pumps Associated with Trimethoprim Resistance

| Bacterium | Efflux Pump | Effect of Overexpression | Reference |

| Stenotrophomonas maltophilia | SmeDEF | Reduced susceptibility to trimethoprim-sulfamethoxazole | nih.govcsic.esnih.govbiorxiv.org |

| Aeromonas veronii | AcrAB-TolC | Increased trimethoprim resistance | researchgate.net |

| Pseudomonas aeruginosa | MexAB-OprM | Decreased susceptibility to trimethoprim and sulfamethoxazole (B1682508) | nih.gov |

This table is interactive. You can sort and filter the data.

Research into Approaches to Mitigate or Bypass Existing Resistance

The growing threat of trimethoprim resistance has spurred significant research into strategies to restore the efficacy of this drug class. These approaches primarily focus on the development of new derivatives that can evade existing resistance mechanisms and the use of combination therapies to create a more robust barrier against the evolution of resistance.

A key strategy in overcoming resistance is the rational design of novel DHFR inhibitors that can effectively bind to and inhibit trimethoprim-resistant enzyme variants. nih.gov Structure-based drug design has been instrumental in creating new antifolates with improved activity against resistant strains.

For example, propargyl-linked antifolates have been developed that show high potency against methicillin-resistant Staphylococcus aureus (MRSA), including strains with trimethoprim-resistant DHFR mutations like F98Y. nih.gov Another approach involves creating derivatives that can form additional interactions with the enzyme's active site, compensating for the loss of affinity caused by resistance mutations. Research into a trimethoprim derivative, 4'-desmethyltrimethoprim (4'-DTMP), has shown that it can inhibit a common TMP-resistant variant (L28R) and slow the evolution of resistance in E. coli. nih.govnih.govnih.govekb.eg Furthermore, novel antifolates with greater conformational flexibility have demonstrated strong activity against trimethoprim-resistant DHFR variants from P. jirovecii. researchgate.netnih.gov

The use of trimethoprim in combination with other antimicrobial agents is a well-established strategy to enhance efficacy and combat resistance. The most common combination is with sulfamethoxazole, which inhibits an earlier step in the folic acid synthesis pathway, dihydropteroate (B1496061) synthase (DHPS). drugbank.com This synergistic combination makes it more difficult for bacteria to develop resistance, as they would need to acquire resistance mechanisms to both drugs simultaneously. drugbank.com

Research has also explored other combination therapies. For instance, the combination of trimethoprim with rifampicin (B610482) has shown promise in treating urinary tract infections, including those caused by resistant organisms. The rationale behind combination therapy is to target multiple pathways or to use one agent to potentiate the effect of the other, thereby reducing the likelihood of resistance emerging.

Advanced Research Directions and Future Perspectives

Exploration of 2-Desamino-2-hydroxy Trimethoprim (B1683648) as a Lead Compound for Novel Therapeutic Agents

A thorough review of available scientific literature indicates a significant lack of studies exploring 2-Desamino-2-hydroxy trimethoprim as a lead compound for the development of new therapeutic agents. Research and development efforts in this area have overwhelmingly focused on the modification of the parent trimethoprim (TMP) molecule. Scientists have synthesized numerous TMP analogs, or derivatives, by altering its core structure to enhance potency, broaden its spectrum of activity, and overcome bacterial resistance. mdpi.comekb.eg

These modifications often involve creating new amide bonds or propargyl-linked inhibitors to improve binding affinity to the target enzyme, dihydrofolate reductase (DHFR). mdpi.com The rationale is to leverage the known pharmacophore of trimethoprim while adapting it for new challenges. There is no evidence in published research to suggest that this compound, an impurity formed during synthesis, has been identified as a promising starting point for such derivatization campaigns. ontosight.ai

Investigation of Non-Antimicrobial Therapeutic Targets and Applications

There is no substantive evidence in the scientific literature to indicate that this compound has been investigated for non-antimicrobial therapeutic applications. The exploration of alternative therapeutic uses has been an active area of research for derivatives of the parent compound, trimethoprim. For instance, certain novel trimethoprim analogs have been studied for their potential as anticancer agents, owing to the fact that dihydrofolate reductase (DHFR) is a valid target in both bacterial and cancer cells. mdpi.com However, these investigations are centered on newly synthesized molecules, not on pre-existing impurities like this compound. The biological activity and potential therapeutic targets of this specific impurity remain uncharacterized in public research databases.

Biotechnological and Environmental Research Involving this compound

Scientific research concerning the environmental and biotechnological aspects of trimethoprim-related substances is focused on the parent drug's fate, degradation, and impact. Studies have extensively monitored the presence of trimethoprim in wastewater, surface water, and its potential to contribute to antimicrobial resistance in the environment. nih.govnih.govbiorxiv.org

This body of research investigates the degradation pathways of trimethoprim, including its transformation into various products through processes like photodegradation by hydroxyl radicals. nih.gov However, this research does not specifically address the environmental fate or potential biotechnological applications of this compound. As a manufacturing impurity, its introduction into the environment would be incidental and at far lower concentrations than the parent drug, likely explaining the absence of dedicated environmental studies. ontosight.ai

Implications for Antimicrobial Drug Discovery and Global Health Initiatives

The primary implication of this compound for antimicrobial drug discovery and global health is in the context of pharmaceutical quality control. Its status as a regulated impurity means that its presence in the final trimethoprim drug product must be monitored and limited to ensure the safety and efficacy of the antibiotic. ontosight.ai

Beyond its role in quality assurance, there is no evidence to suggest that this compound currently plays a role in strategic initiatives for antimicrobial drug discovery. Global health efforts to combat antimicrobial resistance are focused on several key areas:

The discovery of novel antibiotics with new mechanisms of action.

The development of derivatives of existing drugs, like trimethoprim, to overcome resistance. ekb.egnih.gov

The stewardship of existing antibiotics to preserve their efficacy. nih.gov

The research community's focus remains on creating novel molecules and understanding the resistance mechanisms to parent drugs, rather than investigating the therapeutic potential of manufacturing impurities. mdpi.combasicmedicalkey.com

Q & A

Q. How should researchers document methodological variability to enhance reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, MIC values) in repositories like Zenodo. Specify biological replicates (n ≥3) and instrument calibration dates, aligning with Pharmaceutical Research’s guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.